molecular formula C23H23ClN4O4S B2875439 N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide CAS No. 905787-58-8

N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide

Cat. No.: B2875439
CAS No.: 905787-58-8
M. Wt: 486.97
InChI Key: DYPAQVFZNPFTOF-UHFFFAOYSA-N
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Description

N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have synthesized and evaluated derivatives of thiadiazole and thiazolidine for their antibacterial and antifungal activities. For instance, derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide were found to possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria (Borad et al., 2015). Another study reported on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which were prepared through carbodiimide condensation and identified for their potential biological activities (Yu et al., 2014).

Anti-inflammatory and Analgesic Effects

Compounds within the thiadiazole family have also been explored for their anti-inflammatory and analgesic properties. A study on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles showed significant in vitro anti-inflammatory activity compared to ibuprofen, indicating the potential for these compounds in the treatment of inflammation and pain (Shkair et al., 2016).

Anticancer Activities

Research into the anticancer properties of similar compounds has revealed promising results. For example, a series of novel substituted thiadiazoles and thiazolidinones were evaluated for their potential anticancer activities, with some compounds showing significant activity against various cancer cell lines, suggesting their utility in cancer therapy (Ekrek et al., 2022).

Properties

IUPAC Name

N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-14-8-6-9-17-20(14)27(12-7-13-32-19-11-5-4-10-18(19)24)21(31)23(17)28(16(3)30)26-22(33-23)25-15(2)29/h4-6,8-11H,7,12-13H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPAQVFZNPFTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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